Tert-butyl (R)-(-)-2-hydroxy-3,3-dimethylbutyrate
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Overview
Description
Tert-butyl ®-(-)-2-hydroxy-3,3-dimethylbutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a hydroxyl group, and a dimethylbutyrate moiety
Mechanism of Action
Target of Action
Tert-butyl ®-(-)-2-hydroxy-3,3-dimethylbutyrate is a complex organic compound. It’s known that similar tert-butyl compounds interact with various biological targets, depending on their specific structure and functional groups .
Mode of Action
It’s known that similar tert-butyl compounds can undergo various chemical transformations . For instance, tert-butyl hydroperoxide is widely used in a variety of oxidation processes .
Biochemical Pathways
It’s known that similar tert-butyl compounds can be involved in various biosynthetic and biodegradation pathways .
Pharmacokinetics
The pharmacokinetics of similar tert-butyl compounds would depend on their specific structure and functional groups .
Result of Action
Similar tert-butyl compounds can have various effects depending on their specific structure and functional groups .
Action Environment
Similar tert-butyl compounds can be influenced by various environmental factors .
Biochemical Analysis
Biochemical Properties
The tert-butyl group in Tert-butyl ®-(-)-2-hydroxy-3,3-dimethylbutyrate plays a significant role in its biochemical reactions It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds such as tert-butyl hydroperoxide have been shown to induce oxidative stress, affecting cell viability and causing apoptosis
Molecular Mechanism
It is known that the tert-butyl group can undergo various chemical transformations, implicating it in biosynthetic and biodegradation pathways
Metabolic Pathways
Understanding the enzymes or cofactors it interacts with and its effects on metabolic flux or metabolite levels would provide valuable insights into its biochemical role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-(-)-2-hydroxy-3,3-dimethylbutyrate can be achieved through several methods. One common approach involves the esterification of ®-(-)-2-hydroxy-3,3-dimethylbutyric acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters often involves the use of flow microreactor systems. This method allows for the efficient and sustainable synthesis of tert-butyl esters by directly introducing the tert-butoxycarbonyl group into a variety of organic compounds . The flow process is more versatile and sustainable compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ®-(-)-2-hydroxy-3,3-dimethylbutyrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and bismuth (III) oxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Tert-butyl ®-(-)-2-hydroxy-3,3-dimethylbutyrate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in NMR spectroscopy.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in various formulations.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl alcohol: A simple tertiary alcohol with similar reactivity patterns.
Tert-butyl hydroperoxide: An oxidizing agent used in similar chemical reactions.
Tert-butyl acetate: An ester with comparable chemical properties.
Uniqueness
Tert-butyl ®-(-)-2-hydroxy-3,3-dimethylbutyrate is unique due to its chiral center and the presence of both a hydroxyl and an ester group. This combination of functional groups allows for a wide range of chemical reactions and applications, distinguishing it from other tert-butyl derivatives.
Properties
IUPAC Name |
tert-butyl (2R)-2-hydroxy-3,3-dimethylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-9(2,3)7(11)8(12)13-10(4,5)6/h7,11H,1-6H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWZGNXLIXQVTG-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)OC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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